

# Spectroscopic Characterization of 6-Methoxy-2,3-dimethylquinoxaline: A Technical Guide

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## Compound of Interest

Compound Name:	6-Methoxy-2,3-dimethylquinoxalin-5-amine
CAS No.:	32387-83-0
Cat. No.:	B1580617

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This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] While extensive experimental data for this specific molecule is not widely available in public literature, this document outlines its synthesis, predicted spectroscopic properties, and detailed protocols for data acquisition and analysis.[4] This guide is intended for researchers, scientists, and drug development professionals working with quinoxaline derivatives.

## Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[4][5] Their diverse pharmacological properties, including antimicrobial and anticancer activities, have made them a focus of interest in medicinal chemistry.[4][6] The subject of this guide, 6-methoxy-2,3-dimethylquinoxaline, possesses a key quinoxaline scaffold with methoxy and methyl substitutions that can influence its physicochemical and biological properties.[2]

The primary synthesis route for 6-methoxy-2,3-dimethylquinoxaline is the condensation reaction of 4-methoxy-1,2-phenylenediamine with 2,3-butanedione (diacetyl).[1][2]

## Physicochemical Properties

A summary of the key physical and chemical properties of 6-methoxy-2,3-dimethylquinoxaline is provided in the table below. This information is crucial for its proper handling, storage, and use in experimental setups.

Property	Value	Source
CAS Number	6637-22-5	[3]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	188.23 g/mol	[3][4]
IUPAC Name	6-methoxy-2,3-dimethylquinoxaline	[3]
Appearance	Orange to red solid	[4]
Melting Point	94 - 98 °C	[4]

## Spectroscopic Data (Predicted)

While specific experimental spectra for 6-methoxy-2,3-dimethylquinoxaline are not readily available, its spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the methoxy group.[4] The aromatic protons will likely appear in the downfield region (typically  $\delta$  7-8 ppm). The two methyl groups attached to the quinoxaline ring are predicted to appear as singlets in the upfield region (around  $\delta$  2.5-2.8 ppm), and the methoxy protons will likely present as a sharp singlet around  $\delta$  3.9-4.0 ppm.[4]

$^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The aromatic carbons are expected to resonate in the  $\delta$  110-150 ppm range. The methyl carbons are predicted to be around  $\delta$  20-25 ppm, and the methoxy carbon should appear around  $\delta$  55-60 ppm.[4]

## Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-2,3-dimethylquinoxaline is expected to exhibit characteristic absorption bands corresponding to its functional groups.[4] These would include C-H stretching of the aromatic and methyl groups (around  $2900\text{-}3100\text{ cm}^{-1}$ ), C=C and C=N stretching vibrations of the quinoxaline ring system (in the  $1450\text{-}1650\text{ cm}^{-1}$  region), and C-O stretching of the methoxy group (around  $1000\text{-}1300\text{ cm}^{-1}$ ).[4]

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  of 188, corresponding to the molecular weight of the compound.[2][4]

## Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments involved in the spectroscopic analysis of 6-methoxy-2,3-dimethylquinoxaline.

## Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

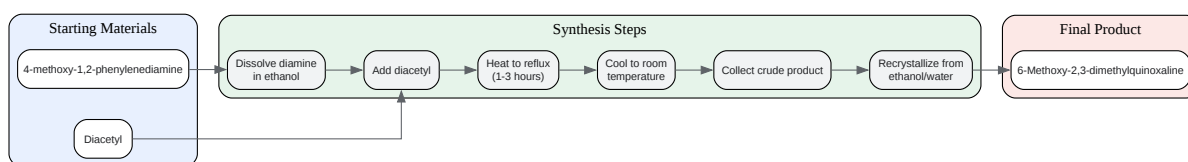
This protocol is based on the general principles of the Hinsberg reaction for the synthesis of quinoxalines.[6]

Materials:

- 4-methoxy-1,2-phenylenediamine
- Diacetyl (2,3-butanedione)
- Ethanol (or a similar suitable solvent)
- Glacial acetic acid (optional, as a catalyst)

## Procedure:

- Dissolve 4-methoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.[6]
- Add diacetyl to the solution.[2]
- The reaction mixture is then heated to reflux for a period of 1-3 hours.[2]
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
- After the reaction is complete, the mixture is cooled to room temperature. The product will often precipitate out of the solution upon cooling.[2]
- The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.[2]



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Caption: Synthesis workflow for 6-Methoxy-2,3-dimethylquinoxaline.

## NMR Data Acquisition

## Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

## Sample Preparation:

- Dissolve 5-10 mg of the purified 6-methoxy-2,3-dimethylquinoxaline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters (Typical):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

#### <sup>13</sup>C NMR Acquisition Parameters (Typical):

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 240 ppm, centered around 120 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.

## IR Data Acquisition

#### Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected before the sample spectrum.

## Mass Spectrometry Data Acquisition

#### Instrumentation:

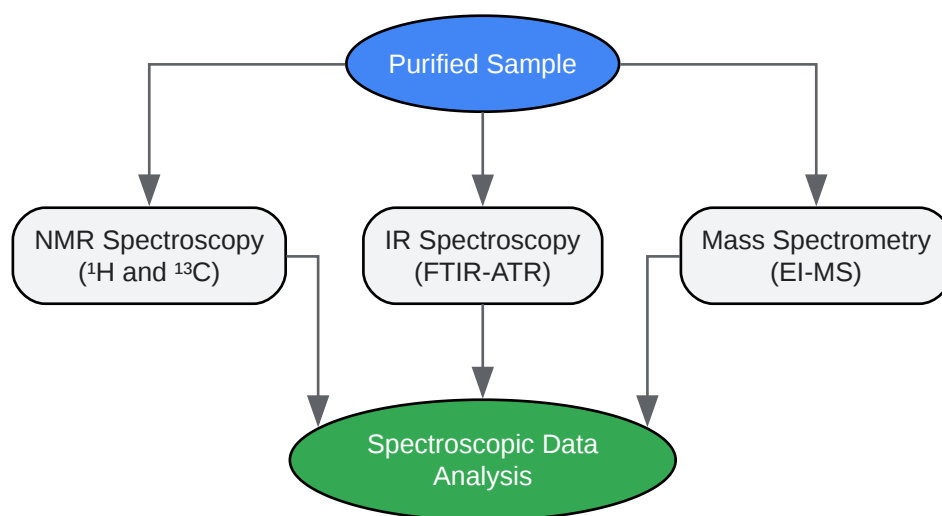
- A mass spectrometer, for example, with an Electron Ionization (EI) source.

#### Sample Preparation:

- The sample can be introduced directly via a solids probe or, if soluble, dissolved in a volatile solvent and introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

#### Data Acquisition (EI-MS):

- Ionization Energy: Typically 70 eV.
- Mass Range: A suitable range to include the expected molecular ion, for instance,  $m/z$  50-300.



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Caption: General workflow for spectroscopic data acquisition.

## Data Interpretation

A thorough analysis of the spectroscopic data is essential to confirm the structure of the synthesized 6-methoxy-2,3-dimethylquinoxaline.

- <sup>1</sup>H NMR: The integration of the signals should correspond to the number of protons. The chemical shifts will indicate the electronic environment of the protons. The singlet nature of the methyl and methoxy groups confirms the absence of adjacent protons.
- <sup>13</sup>C NMR: The number of signals should correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will differentiate between aromatic, methyl, and methoxy carbons.
- IR: The presence of the characteristic absorption bands will confirm the presence of the key functional groups.
- MS: The molecular ion peak will confirm the molecular weight of the compound. Analysis of the fragmentation pattern can provide further structural information.

## Conclusion

This technical guide provides a foundational resource for the spectroscopic characterization of 6-methoxy-2,3-dimethylquinoxaline. While experimental data is limited, the predicted spectral properties, coupled with detailed experimental protocols, offer a solid framework for researchers in organic synthesis, medicinal chemistry, and drug development. Further research is required to obtain and publish definitive experimental spectra for this compound.

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